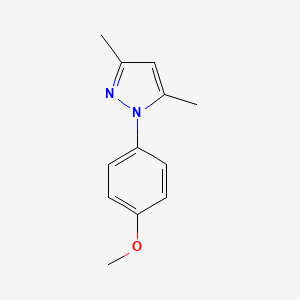

1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole

Description

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a 4-methoxyphenyl group at the N1 position and methyl substituents at the 3- and 5-positions of the pyrazole ring. Its synthesis involves reacting 4-methoxyaniline with acetylacetone under optimized conditions, yielding a compound characterized by distinct spectroscopic signatures (e.g., $ ^1H $-NMR: δ 2.15 (s, 6H, CH$ _3 $), 3.78 (s, 3H, OCH$ _3 $), 6.86–7.45 ppm (m, aromatic protons)) . The 4-methoxy group enhances electron density on the aromatic ring, influencing reactivity and biological interactions.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-8-10(2)14(13-9)11-4-6-12(15-3)7-5-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNFRZLDCSVIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with 3,5-dimethyl-2-pyrazoline-1-one under acidic conditions. The reaction is usually carried out in ethanol at reflux temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-Pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

- Oxidation can yield 1-(4-hydroxyphenyl)-3,5-dimethyl-1H-Pyrazole.

- Reduction can produce 1-(4-methoxyphenyl)-3,5-dimethyl-1,2-dihydropyrazole.

- Substitution reactions can lead to various halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole serves as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for the development of various derivatives that may exhibit enhanced chemical reactivity or biological activity. This compound can undergo oxidation and reduction reactions, leading to a variety of pyrazole derivatives.

Research indicates that this compound possesses significant biological activities:

- Anticancer Properties : Several studies have demonstrated its potential to inhibit cell proliferation in various cancer types, including breast cancer (MDA-MB-231 cells) and liver cancer (HepG2 cells). Pyrazole derivatives have been reported to inhibit growth in lung, colorectal, renal, and pancreatic cancers .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations suggest that it may exhibit antimicrobial properties against certain bacterial strains .

Medicinal Chemistry

In medicinal chemistry, 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole is under investigation as a therapeutic agent for various diseases. Its mechanism of action is believed to involve interaction with specific molecular targets like enzymes or receptors that modulate biological pathways associated with disease progression.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives similar to 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole. The research demonstrated significant antiproliferative activity against several cancer cell lines, highlighting its potential as a lead compound for drug development .

Case Study 2: Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of pyrazole derivatives revealed that compounds similar to 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole could inhibit pro-inflammatory cytokines in cellular models. This suggests a promising avenue for developing treatments for inflammatory diseases .

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-3,5-dimethyl-1H-Pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group can enhance its binding affinity and specificity through hydrogen bonding and hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, increasing electron density on the pyrazole ring compared to electron-withdrawing groups (e.g., sulfonyl in ). This enhances nucleophilic reactivity at the pyrazole core.

- Steric Effects : Cycloheptylphenyl substituents () introduce significant steric hindrance, reducing reaction rates in catalytic processes compared to the less bulky methoxyphenyl group .

Physicochemical Properties

- Solubility : The 4-methoxyphenyl group increases hydrophobicity compared to unsubstituted 3,5-dimethyl-1H-pyrazole (), reducing aqueous solubility but enhancing lipid membrane permeability.

- Thermal Stability : Methyl and methoxy substituents contribute to higher melting points (~150–160°C) compared to ethyl analogs (e.g., 1-ethyl-3,5-dimethyl-1H-pyrazole, m.p. ~90°C) .

Biological Activity

1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenyl group and two methyl groups at the 3 and 5 positions. This specific arrangement contributes to its biological activity, influencing interactions with various biological targets.

The biological effects of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole are primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to:

- Inhibit Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

- Modulate Receptor Activity : The binding affinity to certain receptors can lead to changes in cellular signaling pathways, which is crucial for its anticancer effects .

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole as an anticancer agent:

- In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values indicating effective inhibition of cell growth .

- In vivo Studies : Animal models have shown that the compound can inhibit tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects:

- Cytokine Inhibition : It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating efficacy comparable to standard anti-inflammatory drugs .

- Mechanistic Insights : The anti-inflammatory action is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Antimicrobial Activity

Research indicates that 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole possesses antimicrobial properties:

- Broad Spectrum Efficacy : The compound has shown effectiveness against various bacterial strains, including E. coli and S. aureus, highlighting its potential use in treating infections .

- Mechanism of Action : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Summary

| Biological Activity | Effectiveness | IC50 Values | References |

|---|---|---|---|

| Anticancer (MDA-MB-231) | Significant | ~20 µM | , |

| Anti-inflammatory (TNF-α) | Moderate | 10 µM | , |

| Antimicrobial (E. coli) | Effective | 40 µg/mL | , |

Case Studies

- Anticancer Study : A study evaluated the effect of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole on MDA-MB-231 cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Anti-inflammatory Research : In a model of carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to control groups, supporting its potential as an anti-inflammatory therapeutic agent .

Q & A

Q. How are contradictory bioactivity data resolved across studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., bacterial strain differences). Mitigation involves:

- Standardized Protocols : CLSI guidelines for antimicrobial testing .

- Dose-Response Curves : Calculate EC₅₀ values to normalize potency comparisons .

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.